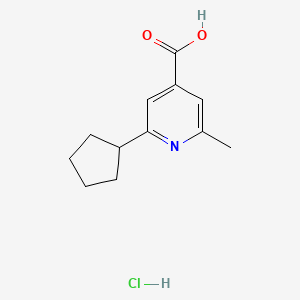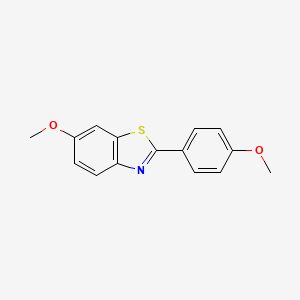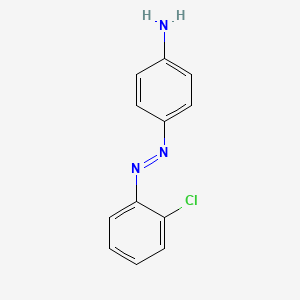
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a cyclopentyl group and a methyl group attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride typically involves the following steps:
Methylation: The addition of a methyl group to the 6-position of the isonicotinic acid.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features.
2-Cyclopentyl-6-methoxy-isonicotinic Acid: A derivative with a methoxy group instead of a methyl group.
Isoniazid: A well-known isonicotinic acid derivative used as an antibiotic.
Uniqueness
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
2-cyclopentyl-6-methylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-10(12(14)15)7-11(13-8)9-4-2-3-5-9;/h6-7,9H,2-5H2,1H3,(H,14,15);1H |
InChIキー |
CVNNVGWXYCVDQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2CCCC2)C(=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Benzyl-(4-bromo-2-nitro-phenyl)-amino]-ethanol](/img/structure/B8420072.png)





![[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate](/img/structure/B8420123.png)




